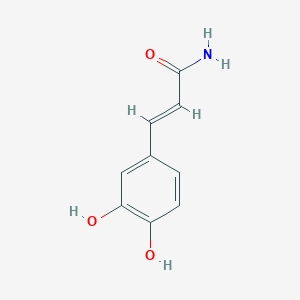

3,4-Dihydroxycinnamamide

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(3,4-dihydroxyphenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c10-9(13)4-2-6-1-3-7(11)8(12)5-6/h1-5,11-12H,(H2,10,13)/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZINBYEVHNDIYBV-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C(=O)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

332079-35-3 | |

| Record name | 3-(3,4-Dihydroxyphenyl)-2-propenamide, (2E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0332079353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(3,4-DIHYDROXYPHENYL)-2-PROPENAMIDE, (2E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WW58J8PI03 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization Strategies for 3,4 Dihydroxycinnamamide

Chemical Synthesis Approaches to 3,4-Dihydroxycinnamamide Core Structure

The synthesis of the fundamental this compound structure is primarily achieved through the amidation of its corresponding carboxylic acid, caffeic acid. Two principal strategies are employed: direct coupling and a protection-activation-deprotection sequence.

Direct Amide Coupling: This is the most straightforward method, involving the reaction of caffeic acid with an ammonia (B1221849) source in the presence of a peptide coupling agent. These reagents activate the carboxylic acid, facilitating nucleophilic attack by ammonia. This approach avoids the need for protecting the catechol hydroxyl groups, though careful selection of the coupling agent is necessary to ensure efficiency and prevent side reactions. researchgate.netnih.gov

| Coupling Reagent | Description |

| BOP | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate |

| DCC | Dicyclohexylcarbodiimide |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride |

Protection-Activation-Deprotection Strategy: A more traditional and robust method involves a multi-step sequence. First, the reactive hydroxyl groups of caffeic acid are protected, typically through acetylation with acetic anhydride or methylation. nih.gov This prevents them from interfering in subsequent steps. The protected caffeic acid is then activated by converting the carboxylic acid into a more reactive species, such as an acyl chloride, using reagents like oxalyl chloride or thionyl chloride. nih.gov This activated intermediate readily reacts with ammonia. Finally, the protecting groups are removed under acidic or basic conditions to yield the this compound core structure. nih.gov

Synthesis of Substituted this compound Analogs

The introduction of a cyano group at the alpha (α) position of the cinnamamide side chain is accomplished via the Knoevenagel condensation. nih.gov This reaction is a cornerstone of carbon-carbon bond formation. The synthesis involves the condensation of 3,4-dihydroxybenzaldehyde with an active methylene compound, specifically 2-cyanoacetamide, in the presence of a weak base catalyst such as piperidine or ammonium acetate (B1210297). nih.gov The reaction proceeds through a nucleophilic addition followed by dehydration, directly yielding the α,β-unsaturated α-cyano-3,4-dihydroxycinnamamide product. nih.gov This method is efficient for creating derivatives with potent biological activities.

Creating N-substituted analogs, where a substituent replaces one of the hydrogens on the amide nitrogen, follows the same fundamental principles as the synthesis of the core structure. Instead of ammonia, a primary (R-NH₂) or secondary (R₂NH) amine is used as the nucleophile. nih.gov These amines react with activated caffeic acid (either via coupling agents or as an acyl chloride) to form the corresponding N-substituted amide. nih.govnih.gov This strategy allows for the introduction of a wide array of functional groups, enabling fine-tuning of the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity.

Table of Synthesized N-Substituted this compound Derivatives

| Amine Reactant | Resulting N-Substituent | Reference |

| Phenethylamine (B48288) | N-phenethyl | nih.gov |

| Octylamine | N-octyl | mdpi.com |

| Various Anilines | N-aryl | bohrium.com |

| Piperidine | N-piperidinyl | mdpi.com |

The attachment of sugar moieties to the this compound scaffold can significantly alter its solubility, stability, and pharmacokinetic profile. The chemical synthesis of these glycosylated derivatives is a multi-step process that requires careful use of protecting group chemistry. A common strategy involves:

Protection of the Glycosyl Donor: The sugar molecule is appropriately protected, leaving only the anomeric carbon available for reaction.

Glycosylation: A protected form of 3,4-dihydroxybenzaldehyde or caffeic acid is reacted with the activated glycosyl donor. This step forms the glycosidic bond, typically at the 4-hydroxyl position of the catechol ring.

Elaboration of the Side Chain: If starting from the aldehyde, a Knoevenagel or Wittig-type reaction is performed to construct the cinnamoyl side chain. nih.govnih.gov

Amidation: The carboxylic acid of the glycosylated caffeic acid intermediate is converted to the amide.

Deprotection: All protecting groups on both the sugar and the aglycone are removed to yield the final glycosylated this compound.

Chemoenzymatic Synthetic Routes for this compound Conjugates

Chemoenzymatic synthesis combines the advantages of traditional chemical reactions with the high selectivity of biocatalysts. This approach is particularly valuable for producing enantiomerically pure or regioselectively modified this compound derivatives.

One prominent method employs lipases, such as the immobilized Candida antarctica lipase (Novozym 435), to catalyze the asymmetric aminolysis of a protected caffeic acid ester. bohrium.com By reacting the ester with a racemic amine, the enzyme selectively acylates one enantiomer, allowing for the kinetic resolution and production of highly optically pure chiral N-substituted caffeamides. bohrium.com

Another strategy involves enzymatic transglycosylation. An enzyme like amylosucrase can be used to transfer a glucose unit from a donor like sucrose to the 4-hydroxyl group of a caffeic acid derivative, such as caffeic acid phenethyl ester (CAPE). The resulting glycosylated ester can then be chemically converted to the corresponding amide, completing the chemoenzymatic synthesis of a glycosylated conjugate.

Rational Design Principles for Novel this compound Scaffolds

The design of new this compound analogs is guided by rational design principles aimed at optimizing therapeutic potential. A primary goal is to enhance biological activity and improve drug-like properties, such as metabolic stability and bioavailability.

Structure-Activity Relationship (SAR) Studies: SAR is a fundamental principle where systematic structural modifications are correlated with changes in biological activity. For cinnamamides, key areas for modification include:

The Catechol Ring: Altering the substitution pattern on the phenyl ring can influence antioxidant capacity and receptor binding.

The Amide Group: N-substitution allows for the modulation of lipophilicity and the introduction of new pharmacophoric features. Amides are generally more resistant to enzymatic hydrolysis than their ester counterparts, leading to improved metabolic stability. nih.gov

The α,β-Unsaturated System: Modifications at the α- or β-positions, such as the introduction of a cyano group, can significantly impact the molecule's reactivity and interaction with biological targets.

Bioisosteric Replacement: This strategy involves replacing a functional group with another that has similar physical or chemical properties to enhance a desired property without drastically changing the chemical structure. For instance, the metabolically labile catechol moiety might be replaced with a more stable bioisostere to improve the compound's pharmacokinetic profile.

Computational Modeling: In silico techniques like molecular docking are used to predict the binding affinity and orientation of designed analogs within the active site of a target protein. This allows for the prioritization of synthetic targets that are most likely to exhibit high potency, saving time and resources.

Mechanistic Investigations of 3,4 Dihydroxycinnamamide in Biological Systems

Antioxidant Activity and Oxidative Stress Modulation Mechanisms

3,4-Dihydroxycinnamamide, a phenolic amide derivative of cinnamic acid, demonstrates significant antioxidant properties. mdpi.com Its chemical structure, featuring a catechol (3,4-dihydroxy) group on the phenyl ring, is central to its ability to counteract oxidative stress. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize these harmful molecules, leading to cellular damage implicated in various diseases. oncotarget.com The antioxidant mechanisms of this compound involve direct scavenging of free radicals, chelation of transition metals, and the protection of cells from oxidative damage. mdpi.com

Free Radical Scavenging Capabilities and Assays

The primary antioxidant mechanism of this compound is its capacity to donate a hydrogen atom from its hydroxyl groups to stabilize free radicals. mdpi.com This action effectively neutralizes the radicals and terminates the chain reactions that can lead to damage of vital cellular components like DNA, proteins, and lipids. nih.gov The presence of the 3,4-dihydroxy configuration enhances this scavenging ability.

Several in vitro assays are commonly employed to quantify the free radical scavenging potential of compounds like this compound. These methods are broadly categorized based on their chemical reaction mechanism, primarily Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET). researchgate.net

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This SET-based assay uses a stable free radical, DPPH•, which has a deep violet color. When an antioxidant donates an electron or hydrogen atom, the DPPH• is reduced, and the solution's color fades to yellow, a change measured spectrophotometrically. nih.govnih.gov

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: In this assay, the ABTS radical cation (ABTS•+) is generated. Antioxidants that can scavenge this radical cause a decolorization of the solution, which is monitored to determine antioxidant capacity. frontiersin.org This assay is versatile as it can be used in both aqueous and organic media. nih.gov

Oxygen Radical Absorbance Capacity (ORAC) Assay: This HAT-based assay measures the ability of an antioxidant to protect a fluorescent probe from degradation by peroxyl radicals. The antioxidant's capacity is quantified by measuring the preservation of the fluorescent signal over time compared to a standard like Trolox. researchgate.netscirp.org

Table 1: Common Assays for Evaluating Free Radical Scavenging Activity

| Assay Name | Abbreviation | Mechanism | Principle |

|---|---|---|---|

| 2,2-diphenyl-1-picrylhydrazyl Assay | DPPH | Single Electron Transfer (SET) | A stable free radical (DPPH•) is reduced by the antioxidant, causing a color change from violet to yellow. nih.govnih.gov |

| 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) Assay | ABTS | Mixed SET/HAT | An antioxidant neutralizes the pre-formed ABTS radical cation (ABTS•+), leading to a loss of color. frontiersin.org |

| Oxygen Radical Absorbance Capacity | ORAC | Hydrogen Atom Transfer (HAT) | Measures the inhibition of peroxyl radical-induced oxidation of a fluorescent probe by an antioxidant. scirp.org |

Transition Metal Chelation Properties

Transition metals, such as iron (Fe²⁺) and copper (Cu²⁺), can act as catalysts in the formation of highly reactive hydroxyl radicals from hydrogen peroxide via the Fenton reaction. nih.govcolab.ws This process is a significant contributor to oxidative stress. This compound exhibits antioxidant activity by chelating these transition metal ions. mdpi.com The catechol moiety in its structure can form stable complexes with metal ions, effectively sequestering them and preventing their participation in radical-generating reactions. frontiersin.orgfrontiersin.org This metal-chelating ability is a crucial preventive antioxidant mechanism, as it inhibits the initial formation of ROS. nih.gov The effectiveness of a chelating agent is determined by the stability of the complex it forms with the metal ion. frontiersin.org

Cellular Protection Mechanisms Against Oxidative Damage

Beyond direct scavenging and chelation, this compound contributes to cellular protection against oxidative damage. mdpi.com Oxidative damage to cellular macromolecules can lead to lipid peroxidation, protein modifications, and DNA strand breaks, ultimately causing cellular dysfunction and apoptosis. oncotarget.comnih.gov

One key mechanism of cellular protection by phenolic compounds involves the activation of endogenous antioxidant defense systems. This is often mediated through the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. frontiersin.org While direct studies on this compound are emerging, related compounds like Methyl 3,4-dihydroxybenzoate have been shown to protect cells from oxidative damage by upregulating the expression of Nrf2 and its target antioxidant enzymes, such as superoxide (B77818) dismutase (SOD) and NAD(P)H quinone oxidoreductase 1 (NQO1). researchgate.net This pathway enhances the cell's intrinsic ability to cope with oxidative insults. frontiersin.org By mitigating ROS levels and bolstering cellular defenses, compounds like this compound can protect against the detrimental effects of oxidative stress. agriculturejournals.cz

In Vitro Models for Oxidative Stress Research

To investigate the protective effects of this compound, researchers utilize various in vitro models that mimic oxidative stress conditions in a controlled laboratory setting. mdpi.com These models typically involve exposing cultured cells to an oxidizing agent and then evaluating the compound's ability to prevent or reverse the resulting damage.

Commonly used models include:

Induction of Oxidative Stress: Cells, such as human keratinocytes (HaCaT) or granulosa cells, are treated with pro-oxidant agents like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) to induce oxidative stress and cellular damage. researchgate.net

Assessment of Cytotoxicity and Apoptosis: The protective effect of the test compound is assessed by measuring cell viability (e.g., using the MTT assay) and markers of apoptosis (e.g., TUNEL staining or measuring cleaved caspase enzymes). researchgate.net

Measurement of ROS and Mitochondrial Function: The impact on intracellular ROS levels is measured using fluorescent probes. Mitochondrial health, which is often compromised by oxidative stress, can be assessed by measuring mitochondrial membrane potential (MMP) and ATP production. researchgate.net

These models are crucial for elucidating the specific cellular and molecular mechanisms through which compounds like this compound exert their protective effects against oxidative damage. researchgate.net

Anti-inflammatory Actions and Immunomodulatory Effects

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is linked to numerous diseases. oncotarget.com Phenolic compounds, including caffeic acid derivatives, are known to possess anti-inflammatory and immunomodulatory properties. researchgate.netnih.gov An immunomodulator is a substance that can interact with the immune system, altering specific immune responses. kerry.com

Modulation of Pro-inflammatory Signaling Pathways

Research on caffeic acid amides and related phenolic compounds indicates they can exert anti-inflammatory effects by modulating key signaling pathways that regulate the production of inflammatory mediators. rsc.org

Key pathways and mechanisms include:

Inhibition of NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that controls the expression of many pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). oncotarget.comnih.gov Phenolic compounds have been shown to inhibit the activation of NF-κB, thereby downregulating the production of these inflammatory cytokines. frontiersin.orgrsc.org

Modulation of MAPK Pathways: Mitogen-Activated Protein Kinase (MAPK) signaling pathways (including ERK, JNK, and p38) are also central to the inflammatory response. oncotarget.com Derivatives of caffeic acid have demonstrated the ability to suppress the phosphorylation and activation of these kinases, interfering with the downstream signaling cascade that leads to inflammation. nih.govfrontiersin.org

Inhibition of Inflammatory Enzymes: Caffeic acid amides can inhibit enzymes that produce inflammatory mediators. For example, the amide analogue of caffeic acid phenethyl ester (CAPE) is a potent inhibitor of 5-lipoxygenase (5-LO), an enzyme that catalyzes the synthesis of leukotrienes, which are powerful inflammatory molecules. nih.gov Other phenolic amides have been shown to reduce the production of nitric oxide (NO) in macrophages, a key inflammatory mediator. mdpi.comrsc.org

Interference with TLR and TGF-β Signaling: Some phenolic acids can interfere with Toll-like Receptor (TLR) signaling, such as the TLR4 pathway, which is a key initiator of the innate immune response. frontiersin.org Additionally, compounds like caffeic acid ethanolamide have been found to inhibit the transforming growth factor-beta (TGF-β)/SMAD pathway, which is involved in fibrosis and inflammation. nih.gov

Table 2: Pro-inflammatory Signaling Pathways Modulated by Phenolic Compounds

| Pathway | Key Components | Role in Inflammation | Modulatory Effect of Phenolic Compounds |

|---|---|---|---|

| NF-κB Pathway | NF-κB, IκB, IKK | Master regulator of pro-inflammatory gene expression (e.g., TNF-α, IL-6). oncotarget.com | Inhibition of NF-κB activation and nuclear translocation, reducing cytokine production. nih.govrsc.org |

| MAPK Pathways | ERK, JNK, p38 | Transduce extracellular signals to regulate inflammatory responses. oncotarget.com | Suppression of MAPK phosphorylation, blocking downstream signaling. frontiersin.org |

| 5-Lipoxygenase Pathway | 5-LO, Arachidonic Acid | Produces pro-inflammatory leukotrienes. nih.gov | Direct inhibition of 5-LO enzyme activity. nih.gov |

Inhibition of Pro-inflammatory Mediator Production

This compound has been investigated for its role in modulating inflammatory pathways, which are often characterized by the overproduction of pro-inflammatory mediators. These mediators, including cytokines like interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), are crucial in the progression of inflammatory responses. amegroups.orgmdpi.com The inflammatory process is a complex biological response to harmful stimuli, such as pathogens or damaged cells, and is a key component of innate immunity. nih.govnih.gov While acute inflammation is a necessary protective mechanism, chronic inflammation can lead to various diseases. nih.gov

Research into the anti-inflammatory potential of various compounds often involves assessing their ability to inhibit the production of these key signaling molecules. mdpi.com For instance, in the context of neuroinflammation, activated microglia release pro-inflammatory cytokines that contribute to the pathology of diseases like Alzheimer's. amegroups.org The inhibition of these mediators is a key therapeutic strategy. Studies on various natural and synthetic compounds have demonstrated that reducing the levels of IL-1β, IL-6, and TNF-α can mitigate inflammatory damage. amegroups.orgnih.gov The nuclear factor-kappa B (NF-κB) pathway is a critical regulator of the expression of these pro-inflammatory cytokines, and its inhibition is a common mechanism for anti-inflammatory agents. researchgate.net

Influence on Macrophage Phenotypes

Macrophages are highly versatile immune cells that play a central role in inflammation and tissue homeostasis. physio-pedia.com Their function is dictated by their activation state, or phenotype, which is influenced by the local microenvironment. physio-pedia.comfrontiersin.org Macrophages can be broadly categorized into two main phenotypes: the classically activated (M1) pro-inflammatory phenotype and the alternatively activated (M2) anti-inflammatory or pro-resolving phenotype. nih.gov

M1 macrophages are induced by stimuli such as lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) and are characterized by the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. nih.govnih.gov Conversely, M2 macrophages are typically induced by cytokines such as interleukin-4 (IL-4) and interleukin-13 (IL-13) and are involved in the resolution of inflammation and tissue repair. nih.gov The balance between M1 and M2 macrophage populations is critical for maintaining tissue health, and a shift towards the M1 phenotype is often associated with chronic inflammatory diseases. frontiersin.org The plasticity of macrophages, allowing them to switch between phenotypes, makes them a key therapeutic target for inflammatory disorders. nih.gov The influence of a compound on macrophage polarization is therefore a significant indicator of its anti-inflammatory or pro-resolving potential.

In Vitro and Ex Vivo Models for Anti-inflammatory Research

The investigation of anti-inflammatory agents relies on a variety of in vitro and ex vivo models that aim to replicate the complex processes of inflammation in a controlled setting. accscience.comresearchgate.net These models are essential for the initial screening and mechanistic evaluation of potential therapeutic compounds. nih.govresearchgate.net

In Vitro Models: These models often utilize cell cultures to assess the effects of a compound on specific cellular responses relevant to inflammation. researchgate.net Common in vitro assays include:

Enzyme Inhibition Assays: These assays measure the ability of a compound to inhibit enzymes that are key to the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). journalajrb.com

Cell-Based Assays: These involve stimulating cultured cells, such as macrophages or keratinocytes, with pro-inflammatory agents like LPS to induce the production of inflammatory mediators. researchgate.netscholaris.ca The effect of the test compound on the production of these mediators is then quantified. researchgate.net

Protein Denaturation Inhibition: This method assesses the ability of a compound to prevent the denaturation of proteins, a process implicated in inflammation. researchgate.netjournalajrb.com

Membrane Stabilization Assays: The stabilization of red blood cell membranes is used as a measure of anti-inflammatory activity, as the lysis of these membranes is analogous to the lysosomal membrane damage that occurs during inflammation. researchgate.net

Ex Vivo Models: These models use tissues or organs cultured outside the body, providing a system that more closely mimics the physiological complexity of a living organism than in vitro cell cultures. researchgate.netmdpi.comnih.gov Human skin explants are a common ex vivo model for studying inflammatory skin conditions. mdpi.comnih.gov These explants can be stimulated to induce an inflammatory response, and the effects of topically applied compounds on inflammatory biomarkers can be evaluated. nih.gov Ex vivo models bridge the gap between in vitro studies and in vivo animal models, offering a more physiologically relevant environment while reducing the need for live animal testing. researchgate.netmdpi.com

Enzyme and Receptor Interaction Studies

Enzyme Inhibition Kinetics and Mechanisms

The study of enzyme inhibition kinetics is fundamental to understanding how a compound interacts with an enzyme to reduce its activity. americanpeptidesociety.org Kinetic analyses can elucidate the mechanism of inhibition, which is crucial for drug design and development. nih.govembrapa.br The primary types of reversible enzyme inhibition are competitive, non-competitive, and uncompetitive. americanpeptidesociety.orglibretexts.org

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. This type of inhibition can be overcome by increasing the substrate concentration. libretexts.org

Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's activity. In this case, the inhibitor does not compete with the substrate. libretexts.org

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. libretexts.org

Lineweaver-Burk plots are a common graphical method used to distinguish between these different modes of inhibition by analyzing the changes in the Michaelis constant (KM) and the maximum reaction velocity (Vmax) in the presence of the inhibitor. americanpeptidesociety.org Irreversible inhibitors, on the other hand, typically form a covalent bond with the enzyme, leading to permanent inactivation. nih.gov

Kinase Inhibition (e.g., Tyrosine Kinases)

Protein kinases are a large family of enzymes that play critical roles in cellular signaling by catalyzing the phosphorylation of proteins. nih.gov Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders, making them important therapeutic targets. nih.gov Kinase inhibitors are classified based on their mode of binding to the enzyme. nih.gov

Tyrosine kinases, a subgroup of protein kinases, are particularly important in signal transduction pathways that regulate cell growth, differentiation, and survival. Inhibitors of tyrosine kinases have been successfully developed as anti-cancer drugs. Other kinases, such as p38 mitogen-activated protein kinases (p38 MAPKs), are involved in inflammatory responses, and their inhibitors have been explored for the treatment of inflammatory diseases. nih.gov Rho-kinase (ROCK) inhibitors are another class of kinase inhibitors with potential applications in cardiovascular diseases. wikipedia.org

Other Enzyme Class Inhibition Profiles (e.g., Glycosidases, Alpha-Glucosidase, Lipoxygenase, Cholinesterases)

Beyond kinases, this compound and related compounds have been studied for their inhibitory effects on a variety of other enzyme classes.

Glycosidases and Alpha-Glucosidase: Glycosidases are enzymes that hydrolyze glycosidic bonds in carbohydrates. nih.govpatsnap.com Their inhibition has therapeutic applications in the management of diabetes and other metabolic disorders. patsnap.com Alpha-glucosidase inhibitors, for instance, slow the digestion of carbohydrates, reducing post-meal blood glucose levels. patsnap.commdpi.com The specificity of these inhibitors is a key challenge in their development, as different glycosidases have similar active site architectures. nih.gov

Lipoxygenase (LOX): Lipoxygenases are enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, leading to the production of pro-inflammatory lipid mediators such as leukotrienes. nih.gov Inhibition of LOX, particularly 5-lipoxygenase and 12-lipoxygenase, is a strategy for treating inflammatory conditions. nih.govpatentguru.comgoogle.com

Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes that break down the neurotransmitter acetylcholine (B1216132). nih.govresearchgate.net Cholinesterase inhibitors are used in the treatment of Alzheimer's disease to increase acetylcholine levels in the brain. researchgate.netnanobioletters.com These inhibitors can be reversible or irreversible. researchgate.netnih.gov

The inhibitory activity of this compound and related compounds against these enzymes is an active area of research. For example, a derivative, cinnamyl-3,4-dihydroxy-alpha-cyanocinnamate, has been shown to inhibit human Kv1.5 potassium channels, an effect independent of its lipoxygenase inhibitory activity. nih.gov The IC50 value for this inhibition was determined to be 5.7 µM. nih.gov Another study reported that certain 3,4-dihydroquinazoline derivatives displayed weak inhibition of AChE but strong inhibition of BChE. nih.gov

The following table summarizes the inhibitory activities of some related compounds on various enzymes.

| Compound/Derivative | Target Enzyme | IC50 Value | Reference |

| Cinnamyl-3,4-dihydroxy-alpha-cyanocinnamate | hKv1.5 K+ channel | 5.7 µM | nih.gov |

| Nordihydroguaiaretic acid (NDGA) | hKv1.5 K+ channel | 16.4 µM | nih.gov |

| 3,4-dihydroxy-3'-phenoxybiphenyl (6b) | Human 5-LO (cell-free) | 20 nM | nih.gov |

| 2-(3,4-dihydroxyphenyl)benzo[b]thiophene (6d) | Human 5-LO (cell-free) | 20 nM | nih.gov |

| 3,4-dihydroxy-3'-phenoxybiphenyl (6b) | Human 5-LO (cell-based) | 70 nM | nih.gov |

| 2-(3,4-dihydroxyphenyl)benzo[b]thiophene (6d) | Human 5-LO (cell-based) | 60 nM | nih.gov |

Ligand-Receptor Binding Interactions and Target Engagement in Preclinical Models

Preclinical studies, which include in vitro (cell culture) and in vivo (animal) experiments, are fundamental in determining the preliminary efficacy and mechanism of action of a compound. profil.comppd.com For this compound and its derivatives, understanding how they engage with their biological targets is crucial. pelagobio.comcatapult.org.uk

Molecular docking studies have been employed to predict the binding interactions of caffeic acid amides with various protein targets. For instance, one study investigated the interaction of an alkyl amide derivative of caffeic acid with cyclooxygenase-1 (COX-1) pain receptors, revealing a promising binding energy. ajphs.com Another study using molecular docking suggested that a derivative of caffeic acid amide, D9, could bind to the epidermal growth factor receptor (EGFR) through hydrogen bonds with specific amino acid residues, including MET 793 and LEU1001, potentially explaining its observed antitumor activity. mdpi.com Similarly, molecular docking has been used to explore the binding of caffeic acid amide hybrids to enzymes like Cruzipain and Falcipain-2, which are crucial for the parasites Trypanosoma cruzi and Plasmodium falciparum, respectively. scielo.br

While some research suggests that the neurotrophic effects of certain caffeic acid amide derivatives are not mediated by the direct activation of the tropomyosin receptor kinase A (TrkA) receptor nih.gov, other studies point towards phosphoinositide 3-kinase (PI3K) as a putative molecular target. nih.gov In the context of leukotriene biosynthesis, the phenethyl moiety of caffeic acid phenethyl ester (CAPE), a related compound, appears essential for effective inhibition of the 5-lipoxygenase (5-LO) enzyme, suggesting that the catechol group alone is not sufficient for potent enzyme inhibition without a hydrophobic component to anchor it to the protein. plos.org

| Derivative/Analog | Potential Target | Method of Investigation | Key Findings | Citation |

|---|---|---|---|---|

| Alkyl amide derivative | Cyclooxygenase-1 (COX-1) | Molecular Docking | Promising binding energy. | ajphs.com |

| D9 (Caffeic acid amide derivative) | Epidermal Growth Factor Receptor (EGFR) | Molecular Docking | Hydrogen bonding with MET 793 and LEU1001. | mdpi.com |

| Caffeic acid amide hybrids | Cruzipain, Falcipain-2 | Molecular Docking | Good binding affinities towards the protozoal enzymes. | scielo.br |

| ACAF12 (Caffeic acid amide derivative) | Phosphoinositide 3-kinase (PI3K) | Molecular Docking | Exhibited higher binding energy compared to caffeic acid. | nih.gov |

| Caffeic acid amide derivatives | Tropomyosin receptor kinase A (TrkA) | In vitro assay with antagonist (K252a) | Neurotrophic effects not mediated by direct TrkA activation. | nih.gov |

| Caffeic acid phenethyl ester (CAPE) | 5-lipoxygenase (5-LO) | In vitro enzyme inhibition assay | Phenethyl moiety required for effective inhibition. | plos.org |

Cellular and Molecular Signaling Pathway Modulation

Investigation of Intracellular Signal Transduction Cascades

This compound and its derivatives have been shown to modulate several key intracellular signal transduction cascades. A prominent pathway influenced by these compounds is the mitogen-activated protein kinase (MAPK) signaling pathway. Specifically, derivatives of caffeic acid amide have been found to modulate the ERK1/2 and AKT signaling pathways. nih.govnih.gov In a rat model of diabetic retinopathy, treatment with caffeic acid alkyl amide derivatives led to a reversal of the increased phosphorylation of ERK1/2 and decreased phosphorylation of AKT seen in diabetic rats. nih.govwiley.com

Furthermore, in PC12 neuronal cells, certain caffeic acid amide derivatives induced the phosphorylation of ERK1/2 and AKT, which are crucial for cell survival and differentiation. nih.gov The activation of the AKT signaling pathway by pyrrolidinyl caffeamide, a synthetic derivative, has been linked to the upregulation of the heme oxygenase-1 (HO-1) pathway, suggesting a cross-talk between these two signaling cascades. plos.org In the context of cancer, caffeic acid phenethyl ester (CAPE) has been reported to suppress oral cancer cell growth by increasing N-myc downstream-regulated gene 1 (NDRG1) expression via the MAPK signaling pathway. mdpi.com CAPE's antimetastatic effects in oral cancer are also associated with the downregulation of matrix metalloproteinase-2 (MMP-2) expression following the inhibition of focal adhesion kinase (FAK) and MAPK signaling. mdpi.com

In human polymorphonuclear leukocytes, CAPE was found to be a potent inhibitor of leukotriene biosynthesis by blocking 5-lipoxygenase (5-LO) activity and arachidonic acid (AA) release. plos.org Other studies have indicated that caffeic acid can target the biosynthesis of interleukin-8 (IL-8) in intestinal myofibroblasts. nih.gov

| Compound/Derivative | Signaling Pathway/Molecule | Effect | Preclinical Model | Citation |

|---|---|---|---|---|

| Caffeic acid alkyl amides (CAF6, CAF12) | ERK1/2 Phosphorylation | Reversed increase | Rat model of diabetic retinopathy | nih.govwiley.com |

| Caffeic acid alkyl amides (CAF6, CAF12) | AKT Phosphorylation | Reversed decrease | Rat model of diabetic retinopathy | nih.govwiley.com |

| Caffeic acid amides (ACAF4, ACAF12) | ERK1/2 Phosphorylation | Induced | PC12 neuronal cells | nih.gov |

| Caffeic acid amide (ACAF12) | AKT Phosphorylation | Increased | PC12 neuronal cells | nih.gov |

| Pyrrolidinyl caffeamide (PLCA) | AKT/HO-1 Pathway | Activated | Cardiomyocytes (H9c2) | plos.org |

| Caffeic acid phenethyl ester (CAPE) | MAPK Signaling (via NDRG1) | Suppressed cancer cell growth | Oral cancer cells | mdpi.com |

| Caffeic acid phenethyl ester (CAPE) | FAK/MAPK Signaling (MMP-2) | Downregulated | Oral cancer cells | mdpi.com |

| Caffeic acid phenethyl ester (CAPE) | 5-lipoxygenase (5-LO) | Inhibited | Human polymorphonuclear leukocytes | plos.org |

| Caffeic acid | IL-8 Biosynthesis | Reduced | Human intestinal myofibroblasts (CCD-18Co) | nih.gov |

Regulation of Gene Expression Profiles

The modulation of gene expression is a key mechanism through which this compound and its analogs exert their biological effects. researchgate.net In the nematode Caenorhabditis elegans, caffeic acid has been shown to increase stress resistance and longevity by modulating the expression of stress-related genes. nih.gov This includes the activation of genes within the insulin (B600854)/IGF-1 pathway, such as daf-16, daf-18, hsf-1, and sod-3, as well as the sirtuin gene sir-2.1. nih.gov

In a rat model of chronic unpredictable mild stress, caffeic acid was found to regulate the transcription of brain-derived neurotrophic factor (Bdnf) and catechol-O-methyltransferase (Comt) genes by acting as a modulator of DNA methylation. spandidos-publications.com Specifically, it influenced the ratio of 5-methylcytosine (B146107) (5mC) to 5-hydroxymethylcytosine (B124674) (5hmC) at the promoter regions of these genes. spandidos-publications.com

Furthermore, studies have shown that caffeic acid can downregulate the expression of cyclooxygenase-2 (COX-2) in interleukin-1β (IL-1β)-stimulated colon myofibroblasts. nih.gov The anti-cancer properties of hydroxycinnamic acids, including caffeic acid, are partly mediated through the modulation of gene expression, leading to the inhibition of cell survival pathways. researchgate.net

Effects on Cellular Processes (e.g., Cell Spreading, Exocytosis)

The influence of this compound and related compounds on fundamental cellular processes is an area of active investigation. Cell spreading, a critical process in cell migration and tissue formation, is known to be regulated by the extracellular matrix and the formation of focal adhesions. nih.govkit.edu While direct studies on the effect of this compound on cell spreading are limited, the modulation of signaling pathways like MAPK and FAK by related compounds suggests a potential role in regulating the cytoskeletal dynamics necessary for this process. mdpi.com

Exocytosis, the process by which cells release molecules, is another fundamental cellular function. wikipedia.org This process is crucial for various physiological events, including neurotransmission and hormone secretion. wikipedia.org Lysosomal exocytosis, in particular, is involved in cellular clearance and membrane repair. nih.govmdpi.com The regulation of exocytosis can be influenced by intracellular calcium levels and the organization of the actin cytoskeleton. wikipedia.orgembopress.org Given that some caffeic acid derivatives can modulate calcium signaling and pathways affecting the cytoskeleton, it is plausible they could influence exocytotic processes, though specific research in this area is needed.

Mechanistic Elucidation in Preclinical Research Models

Preclinical research models are indispensable for elucidating the mechanisms of action of compounds like this compound. profil.comcatapult.org.uk In a rat model of diabetic retinopathy, caffeic acid alkyl amide derivatives demonstrated neuroprotective effects by reducing retinal oxidative stress and modulating ERK1/2 and AKT signaling pathways. nih.govwiley.com This led to the prevention of retinal layer thinning and ganglion cell death. wiley.com

In the context of neuroprotection, caffeic acid amides have been shown to have neurotrophic effects in PC12 neuronal cells, promoting cell survival and differentiation, likely through the modulation of ERK1/2 and AKT signaling. nih.gov Studies using Caenorhabditis elegans have provided insights into the pro-longevity and stress-resistance effects of caffeic acid, linking its mechanism to the regulation of key genes in the insulin/IGF-1 signaling pathway. nih.gov

In cancer research, preclinical models have been instrumental in demonstrating the anti-proliferative and pro-apoptotic effects of caffeic acid derivatives. For example, in oral squamous cell carcinoma cells, caffeic acid phenethyl ester (CAPE) and its amide derivatives were found to induce reactive oxygen species (ROS) production, leading to cell cycle arrest and autophagy. mdpi.com The anticancer activity of some caffeic acid amides has been linked to the inhibition of the epidermal growth factor receptor (EGFR). mdpi.com Furthermore, the anti-inflammatory properties of caffeic acid have been elucidated in models of intestinal inflammation, where it was shown to target COX-2 and IL-8 production. nih.gov

| Preclinical Model | Compound | Observed Effect | Elucidated Mechanism | Citation |

|---|---|---|---|---|

| Rat model of diabetic retinopathy | Caffeic acid alkyl amides | Neuroprotection | Amelioration of oxidative stress, modulation of ERK1/2 and AKT signaling. | nih.govwiley.com |

| PC12 neuronal cells | Caffeic acid amides | Neurotrophic effects | Modulation of ERK1/2 and AKT signaling pathways. | nih.gov |

| Caenorhabditis elegans | Caffeic acid | Increased longevity and stress resistance | Activation of daf-16, daf-18, hsf-1, sod-3, and sir-2.1 genes. | nih.gov |

| Oral squamous cell carcinoma cells | CAPE and caffeamide derivatives | Anticancer effects | Induction of ROS, cell cycle arrest, and autophagy. | mdpi.com |

| Human intestinal myofibroblasts | Caffeic acid | Anti-inflammatory effects | Targeting of COX-2 and IL-8 biosynthesis. | nih.gov |

| Rat model of chronic unpredictable mild stress | Caffeic acid | Antidepressant-like effects | Modulation of DNA methylation and regulation of Bdnf and Comt gene transcription. | spandidos-publications.com |

Structure Activity Relationship Sar Studies of 3,4 Dihydroxycinnamamide and Its Derivatives

Impact of Aromatic Ring Substitutions on Biological Activity

The substitution pattern on the aromatic rings of 3,4-dihydroxycinnamamide derivatives is a critical determinant of their biological activity. The foundational 3,4-dihydroxy (catechol) moiety is essential for the antioxidant properties of these molecules, as the two phenolic hydroxyl groups are effective hydrogen atom donors for neutralizing free radicals. mdpi.com The conjugation between the benzene (B151609) ring and the acrylic acid side chain further stabilizes the molecule and enhances electron transfer, which is crucial for this antioxidant effect. mdpi.com

Modifications to the catechol group, such as methylation of one or both hydroxyl groups, often lead to a significant decrease or complete loss of free radical scavenging ability. dtic.mil In some cases, replacing a hydroxyl group with another substituent, like fluorine, can even switch the compound's activity from antioxidant to pro-oxidant. dtic.mil

Beyond the core catechol ring, substitutions on the N-aryl ring of caffeic acid anilides also profoundly impact activity. The position and electronic nature of these substituents are key. For instance, in studies on antitumor agents, a nitro group (an electron-withdrawing group) at the para-position of the N-phenyl ring resulted in greater anti-proliferative activity compared to a nitro group at the meta-position. mdpi.com Conversely, for antibacterial activity against Bacillus subtilis, caffeic acid anilides with electron-donating groups at the para-position showed enhanced inhibitory effects. nih.gov In the context of monoamine oxidase (MAO) inhibition, the presence of electron-withdrawing groups like chloro and nitro on the anilide ring was found to increase the affinity for hMAO-A. nih.gov

These findings highlight that the influence of aromatic ring substituents is highly dependent on the specific biological target and the mechanism of action being investigated.

Table 1: Effect of Aromatic Ring Substitutions on the Biological Activity of this compound Analogs

| Substitution | Position | Biological Activity Studied | Observed Effect | Reference |

| Methylation of Catechol OH | 3- or 4-position | Antioxidant | Loss of activity | dtic.mil |

| Fluorine replacing OH | Catechol ring | Antioxidant | Becomes pro-oxidant | dtic.mil |

| Electron-donating groups | p-position of N-anilide ring | Antibacterial | Increased activity | nih.gov |

| Nitro group (-NO₂) | p-position vs. m-position of N-anilide ring | Antitumor | Para > Meta | mdpi.com |

| Chloro, Nitro groups | N-anilide ring | MAO-A Inhibition | Increased affinity | nih.gov |

Role of the Amide Moiety Modifications in Pharmacological Profile

The amide functional group is a cornerstone of the pharmacological profile of this compound derivatives, offering greater metabolic stability compared to corresponding ester analogs. mdpi.com The structure of the substituent attached to the amide nitrogen (the N-substituent) plays a pivotal role in modulating biological activity.

Studies comparing different classes of N-substituents have yielded significant SAR insights. For antioxidant activity, caffeic acid anilides (with an aromatic N-substituent) were found to be more potent inhibitors of lipid peroxidation than amides with aliphatic N-substituents. nih.gov The presence of additional hydrogen-donating groups on the N-substituent can further enhance free radical scavenging activity. For example, N-trans-caffeoyldopamine, which contains a second catechol ring in its N-substituent, demonstrates superior radical scavenging compared to derivatives with a simple phenethylamine (B48288) group. acs.orgresearcher.life

The nature of the linker between the cinnamoyl group and the N-substituent is also crucial. In a study on antibiotic potentiators, an amide linker was found to be more effective than an amine linker, suggesting that a hydrogen-bond acceptor in this position is beneficial for activity. nih.gov Interestingly, modifying the amide bond itself, for instance by using an "inverted amide" (where the CO and NH groups are swapped), was not tolerated and led to a loss of activity. nih.gov However, in other contexts, such as the inhibition of amyloid β aggregation, replacing an ester linkage with an amide group was found to be detrimental to activity, demonstrating the target-specific nature of these SAR principles. core.ac.uk

Table 2: Influence of Amide Moiety Modifications on Pharmacological Activity

| Modification | Biological Activity Studied | Result | Reference |

| N-Aryl (Anilide) vs. N-Alkyl (Aliphatic) | Antioxidant (Lipid Peroxidation) | Anilides more potent | nih.gov |

| N-Substituent with additional catechol (Dopamine) | Antioxidant (Radical Scavenging) | Increased activity | acs.orgresearcher.life |

| Amide Linker vs. Amine Linker | Antibiotic Potentiation | Amide > Amine | nih.gov |

| Amide Linker vs. Ester Linker | Amyloid β Aggregation Inhibition | Ester > Amide | core.ac.uk |

Stereochemical Influences on Molecular Interactions

Stereochemistry is a critical factor that influences the three-dimensional shape of this compound derivatives, thereby affecting their interaction with biological targets. A key stereochemical feature of this scaffold is the double bond in the propenoyl linker. This bond is typically found in the trans or (E)-configuration, which confers a nearly planar geometry to the 3-phenylprop-2-enamide moiety. mdpi.com This planarity is often crucial for effective binding to target sites. The trans stereochemistry can be confirmed experimentally by the large J-coupling constant (typically ~15-16 Hz) between the vinylic protons in ¹H NMR spectra. mdpi.com

While direct comparisons of the biological activities of (E)- and (Z)-isomers of this compound are not extensively documented in the reviewed literature, studies on related cinnamoyl derivatives underscore the importance of stereoisomerism. For a series of cytotoxic styryl lactones bearing a cinnamoyl group, the biological activity was highly dependent on the stereochemistry at specific chiral centers (C-4 and C-7) within the lactone structure. nih.gov This indicates that the precise spatial arrangement of substituents is vital for the molecule's antiproliferative effects.

Furthermore, in the development of novel anticonvulsant cinnamamides, a chiral center was introduced in the amide substituent. The final active compound was confirmed to be the pure S-enantiomer, highlighting that specific stereoisomers can be responsible for the desired pharmacological effect. mdpi.com These examples collectively suggest that both the configuration of the double bond and the stereochemistry of any chiral centers within the molecule are key determinants of molecular interactions and subsequent biological activity.

Table 3: Observed Stereochemical Features in Cinnamamide Derivatives

| Stereochemical Feature | Molecule Class | Observation/Importance | Reference |

| C=C Double Bond Geometry | Pyrrole-Cinnamate Hybrids | trans-(E) configuration confirmed by NMR, crucial for geometry. | mdpi.com |

| Planarity | Anticonvulsant Cinnamamides | 3-Phenylprop-2-enamide moiety is nearly planar. | mdpi.com |

| Chiral Centers | Cinnamoyl-Styryl Lactones | Stereochemistry at C-4 and C-7 was critical for cytotoxic activity. | nih.gov |

| Chiral N-Substituent | Anticonvulsant Cinnamamides | The active compound was the pure S-enantiomer. | mdpi.com |

Computational and In Silico Approaches for SAR Prediction

Computational and in silico methods are invaluable tools for elucidating and predicting the structure-activity relationships of this compound derivatives, accelerating the drug discovery process. researchgate.net These approaches range from predicting molecular properties to simulating interactions with biological targets.

Quantitative Structure-Activity Relationship (QSAR) modeling has been successfully applied to caffeic acid amides. researchgate.net By generating mathematical equations that correlate structural descriptors with biological activity, QSAR models can predict the potency of novel, yet-to-be-synthesized compounds. researchgate.net This allows researchers to prioritize the synthesis of candidates with the highest predicted activity, such as for anti-platelet aggregation and antioxidant effects. researchgate.net

Molecular docking is another powerful technique used to visualize and evaluate the binding of these ligands to their protein targets. For example, docking studies have been used to understand how caffeic acid amide derivatives interact with the active site of the Epidermal Growth Factor Receptor (EGFR) and how hybrid derivatives bind to monoamine oxidases (hMAO-A and hMAO-B). mdpi.comnih.gov These simulations provide insights into the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that govern binding affinity and selectivity.

Beyond predicting potency, in silico tools are also used to forecast the pharmacokinetic properties of drug candidates. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions help identify molecules with favorable drug-like properties early in the development process, reducing the likelihood of late-stage failures due to poor pharmacokinetics. mdpi.com

Table 4: Application of Computational Methods in the Study of this compound Analogs

| Computational Method | Application | Purpose | Reference |

| QSAR | Anti-platelet & Antioxidant Activity | Predict the biological activity of newly designed compounds. | researchgate.net |

| Molecular Docking | EGFR Inhibition | Investigate binding modes and interactions with the protein target. | mdpi.com |

| Molecular Docking | MAO Inhibition | Elucidate binding affinity and selectivity for hMAO-A and hMAO-B. | nih.gov |

| In Silico ADMET Prediction | Drug Development | Evaluate pharmacokinetic properties and druggability of novel derivatives. | mdpi.com |

Advanced Analytical Methods for 3,4 Dihydroxycinnamamide Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, enabling the separation of components within a mixture. researchgate.net For 3,4-Dihydroxycinnamamide, liquid and gas chromatography are the principal techniques employed for isolation and measurement.

High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for the analysis of non-volatile, polar compounds like this compound. scispace.com Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, utilizing a non-polar stationary phase and a polar mobile phase. scispace.com

Method development involves the systematic optimization of several parameters to achieve efficient separation with good resolution and peak shape. Key considerations include the selection of the column (a C18 column is standard), the composition of the mobile phase (often a gradient mixture of an aqueous buffer and an organic solvent like acetonitrile), flow rate, and detector wavelength (typically set at the UV absorbance maximum of the analyte). scispace.compensoft.net

Once developed, the method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure its reliability. researchgate.net Validation confirms that the analytical procedure is specific, linear, accurate, precise, and robust for its intended purpose. researchgate.netjpionline.org

Table 1: Typical HPLC Method Validation Parameters and Acceptance Criteria

| Parameter | Description | Typical Acceptance Criteria |

| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | Peak purity analysis shows no co-eluting impurities. |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999. pensoft.net |

| Accuracy | The closeness of test results to the true value, often assessed by spike recovery. | Mean recovery between 98.0% and 102.0%. pensoft.net |

| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2%. jpionline.org |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Calculated based on the signal-to-noise ratio (typically 3:1). |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Calculated based on the signal-to-noise ratio (typically 10:1). pensoft.net |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | RSD of results remains within acceptable limits after minor changes to flow rate, pH, etc. researchgate.net |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. pharmacyjournal.org Due to the low volatility and high polarity of this compound, stemming from its hydroxyl and amide functional groups, direct analysis by GC is challenging. The compound would likely decompose at the high temperatures required for vaporization in the GC injector. researchgate.net

To overcome this limitation, derivatization is required. This process involves chemically modifying the analyte to increase its volatility and thermal stability. For this compound, the polar -OH and -NH groups can be converted to less polar, more volatile ethers or esters through reactions like silylation (e.g., using N,O-Bis(trimethylsilyl)trifluoroacetamide, BSTFA). Once derivatized, the compound can be readily analyzed by GC, often coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. researchgate.net

Table 2: Comparison of Analytical Approaches for this compound

| Technique | Analyte State | Derivatization | Key Advantages | Key Limitations |

| HPLC | Native Compound | Not Required | Direct analysis, suitable for polar and non-volatile compounds, robust quantification. | Lower resolution than capillary GC for some complex mixtures. |

| GC | Derivatized Compound | Required (e.g., Silylation) | High resolution, high sensitivity, excellent for separating volatile derivatives. phenomenex.com | Requires extra sample preparation step, potential for incomplete derivatization. |

Spectroscopic and Spectrometric Characterization

Spectroscopic methods are indispensable for determining the molecular structure of a compound by examining how it interacts with electromagnetic radiation. unl.edu

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the complete molecular structure of an organic compound. bhu.ac.in It provides detailed information about the carbon-hydrogen framework. msu.edu Both ¹H NMR and ¹³C NMR experiments are crucial for the characterization of this compound.

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum would show distinct signals for the aromatic protons on the catechol ring, the vinylic protons of the cinnamoyl backbone, and the exchangeable protons of the amide and hydroxyl groups.

¹³C NMR: Reveals the number of chemically non-equivalent carbon atoms and their electronic environment. The spectrum would display unique signals for the aromatic carbons, the carbonyl carbon of the amide, and the sp² carbons of the double bond.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further confirm the structure by showing correlations between connected protons and between protons and their directly attached carbons, respectively. pitt.eduresearchgate.net

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in a Suitable Solvent (e.g., DMSO-d₆)

| Atom Position (see structure) | NMR Type | Predicted Chemical Shift (ppm) | Multiplicity / Notes |

| H on C2, C5, C6 | ¹H NMR | 6.5 - 7.0 | Aromatic region, complex splitting patterns (doublets, doublet of doublets). |

| H on C7 (α-carbon) | ¹H NMR | ~6.4 | Doublet, coupled to H on C8. |

| H on C8 (β-carbon) | ¹H NMR | ~7.3 | Doublet, coupled to H on C7. |

| -NH₂ | ¹H NMR | ~7.0 - 7.5 | Broad singlet, exchangeable. |

| -OH | ¹H NMR | ~9.0 - 9.5 | Broad singlets, exchangeable. |

| C1, C2, C3, C4, C5, C6 | ¹³C NMR | 115 - 148 | Aromatic region. C3 and C4 (with -OH groups) would be downfield. |

| C7 (α-carbon) | ¹³C NMR | ~118 | |

| C8 (β-carbon) | ¹³C NMR | ~140 | |

| C9 (Carbonyl) | ¹³C NMR | ~168 | Amide carbonyl region. |

Note: Predicted values are estimates and can vary based on solvent and experimental conditions. A visual representation of the this compound structure with atom numbering corresponding to the NMR table would be placed here.

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. github.io It is used for both confirming the molecular weight of a compound and for structural elucidation through the analysis of fragmentation patterns. github.io When coupled with a chromatographic system (LC-MS or GC-MS), it provides highly sensitive and specific quantification. nih.gov

For this compound (Molecular Formula: C₉H₉NO₃), high-resolution mass spectrometry (HRMS) would confirm its elemental composition by providing a highly accurate mass measurement. In a typical experiment, the molecule would be ionized (e.g., by electrospray ionization - ESI) and the m/z of the molecular ion ([M+H]⁺ or [M-H]⁻) would be detected. Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and fragmenting it to produce a characteristic pattern of daughter ions, which provides definitive structural evidence. nih.gov

Table 4: Expected Mass Spectrometry Data for this compound

| Ion | Formula | Calculated m/z | Method | Note |

| [M+H]⁺ | C₉H₁₀NO₃⁺ | 180.0604 | ESI (+) | Protonated molecular ion. |

| [M-H]⁻ | C₉H₈NO₃⁻ | 178.0458 | ESI (-) | Deprotonated molecular ion. |

| [M-NH₃+H]⁺ | C₉H₇O₃⁺ | 163.0390 | MS/MS | Fragment from loss of ammonia (B1221849) from the protonated molecule. |

| [M-C₂H₂NO]⁻ | C₇H₆O₂⁻ | 122.0368 | MS/MS | Fragment from cleavage of the propenamide side chain. |

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, causing molecular vibrations such as stretching and bending of chemical bonds. vscht.cz It is an excellent tool for identifying the functional groups present in a molecule. vscht.czmdpi.com The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.

The presence of broad bands in the high-wavenumber region would indicate O-H and N-H stretching, while a strong absorption around 1660 cm⁻¹ would confirm the C=O of the amide group (Amide I band). Other characteristic peaks would correspond to C=C stretching from the aromatic ring and the alkene, and C-O stretching from the phenolic hydroxyl groups. molaid.com

Table 5: Characteristic Infrared (IR) Absorption Frequencies for this compound

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Intensity |

| O-H (Phenolic) | Stretching | 3200 - 3500 | Broad, Strong |

| N-H (Amide) | Stretching | 3100 - 3400 | Broad, Medium |

| C-H (Aromatic/Alkene) | Stretching | 3000 - 3100 | Medium |

| C=O (Amide I) | Stretching | 1650 - 1680 | Strong |

| C=C (Aromatic) | Stretching | 1500 - 1600 | Medium-Strong |

| N-H (Amide II) | Bending | 1590 - 1650 | Medium |

| C-O (Phenolic) | Stretching | 1200 - 1300 | Strong |

Advanced Hyphenated Techniques (e.g., LC-MS)

In the structural elucidation and quantification of this compound, advanced hyphenated analytical techniques are indispensable. chromatographyonline.com These methods couple a separation technique with a spectroscopic detection technology, providing enhanced resolution, selectivity, and sensitivity compared to single analytical methods. chromatographyonline.comeurl-pesticides.eu The most powerful and widely used of these for analyzing phenolic compounds like this compound is Liquid Chromatography-Mass Spectrometry (LC-MS). mdpi.comresearchgate.net

Liquid Chromatography (LC) first separates the components of a complex mixture based on their physicochemical properties as they pass through a stationary phase (the column). Mass Spectrometry (MS) then acts as a highly sensitive and specific detector, ionizing the separated components and sorting them based on their mass-to-charge (m/z) ratio. bu.edushimadzu.com This combination allows for the confident identification and precise quantification of target analytes even at trace levels within complex biological or chemical matrices. rsc.orgmdpi.com

For the analysis of this compound and related phenolic amides, such as caffeic acid phenethyl amide (CAPA), reverse-phase liquid chromatography is commonly employed. nih.govresearchgate.net In this setup, a non-polar stationary phase (e.g., C18 or C12) is used with a polar mobile phase, typically a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid to improve ionization efficiency. mdpi.comnih.govdergipark.org.tr

The separated analytes from the LC column are then introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is a frequently utilized technique for polar molecules like this compound. bu.edunih.gov ESI generates gas-phase ions from the liquid eluent with minimal fragmentation, making it ideal for determining the molecular weight of the parent compound. bu.edu Analysis is often performed in the negative ion mode, which is particularly effective for phenolic compounds due to the acidic nature of the hydroxyl groups. nih.govprotocols.ionih.gov

Tandem mass spectrometry (MS/MS) further enhances analytical power. In this technique, a specific ion (a precursor ion) corresponding to the mass of this compound is selected, fragmented, and the resulting product ions are detected. technologynetworks.com This process, often performed in Multiple Reaction Monitoring (MRM) mode, provides exceptional selectivity and sensitivity, allowing for accurate quantification even in the presence of interfering substances. dergipark.org.trtechnologynetworks.com

| Parameter | Typical Condition/Setting for Phenolic Amide Analysis |

|---|---|

| LC Column | Reverse-phase C12 or C18 (e.g., 150 x 2.0 mm, 4 µm) nih.gov |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) mdpi.comdergipark.org.tr |

| Ionization Technique | Electrospray Ionization (ESI) bu.edunih.gov |

| Ionization Mode | Negative (-) nih.govprotocols.io |

| MS Analyzer | Triple Quadrupole (QqQ) or Time-of-Flight (TOF) chromatographyonline.comnih.gov |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) for quantification dergipark.org.trtechnologynetworks.com |

Method Validation for Reproducibility and Accuracy in Research Settings

For research findings to be considered reliable and credible, the analytical methods used must be validated. particle.dk Method validation is the process of providing documented evidence that a specific analytical procedure is suitable for its intended purpose. europa.eu It ensures that the method will consistently produce accurate, reproducible, and reliable results when used to analyze samples. particle.dknih.gov In the context of this compound research, validating an LC-MS method is critical for ensuring the quality of data in phytochemical analysis, metabolic studies, and quality control. researchgate.net The validation process evaluates several key performance characteristics as defined by international guidelines, such as those from the International Conference on Harmonisation (ICH). europa.eunih.gov

Key validation parameters include:

Specificity/Selectivity: This is the ability of the method to unequivocally assess the analyte in the presence of other components that may be present in the sample matrix, such as impurities or related compounds. europa.eu In LC-MS, the high selectivity of MRM transitions is a primary contributor to method specificity. dergipark.org.tr

Linearity and Range: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specific range. researchgate.net This is typically evaluated by analyzing a series of standards at different concentrations and assessing the correlation coefficient (R²) of the resulting calibration curve, which should ideally be ≥0.99. protocols.ionih.gov The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity. europa.eu

Accuracy: Accuracy refers to the closeness of the measured value to the true or accepted reference value. europa.eu It is often determined through recovery studies, where a known amount of the analyte is added (spiked) into a blank matrix and analyzed. The percentage of the analyte recovered is then calculated. Acceptable recovery values are typically within 80-120% for complex matrices and 98-102% for simpler ones. nih.govresearchgate.net

Precision: Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is assessed at two levels:

Repeatability (Intra-day precision): The precision under the same operating conditions over a short interval. europa.eu

Intermediate Precision (Inter-day precision): Expresses the variations within a single laboratory, such as on different days, with different analysts, or on different equipment. europa.eu Typically, an RSD of ≤15% is considered acceptable. nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. protocols.iougm.ac.id The LOQ is the lowest concentration that can be determined with acceptable precision and accuracy. protocols.iougm.ac.id These parameters define the sensitivity of the method.

| Validation Parameter | Typical Acceptance Criteria | Example Finding from Research nih.govresearchgate.net |

|---|---|---|

| Linearity (R²) | ≥ 0.99 | > 0.9921 |

| Accuracy (% Recovery) | 80 - 120% | 70.1 - 115.0% |

| Precision (Intra-day RSD) | ≤ 15% | < 6.63% |

| Precision (Inter-day RSD) | ≤ 15% | < 15.00% |

| Limit of Detection (LOD) | Signal-to-Noise ≥ 3:1 | 0.05 - 25.8 µg/L mdpi.com |

| Limit of Quantitation (LOQ) | Signal-to-Noise ≥ 10:1 | 0.17 - 85.9 µg/L mdpi.com |

By systematically evaluating these parameters, researchers can establish a robust and reliable analytical method, ensuring that the data generated in studies on this compound is both accurate and reproducible.

Future Directions and Emerging Research Avenues for 3,4 Dihydroxycinnamamide

Exploration of Novel Biological Targets and Pathways

Initial research has highlighted the antioxidant and anti-inflammatory properties of 3,4-Dihydroxycinnamamide and its derivatives. nih.govnih.govnih.gov Future investigations are expected to delve deeper into the specific molecular targets and signaling pathways modulated by this compound.

Key areas of exploration include:

Neuroprotective Pathways: Cinnamamide derivatives have shown potential in models of central and peripheral nervous system disorders. chemfaces.com Future research will likely focus on identifying the specific receptors and signaling cascades involved in its neuroprotective effects, such as the N-methyl-D-aspartate (NMDA) receptors and γ-aminobutyric acid type A (GABAA) receptors. chemfaces.comnih.gov The role of this compound in modulating neuroinflammation, a key factor in neurodegenerative diseases like Alzheimer's, is a particularly promising avenue. nih.gov

Anti-inflammatory Mechanisms: While the anti-inflammatory effects are known, the precise mechanisms are still being unraveled. nih.govresearchgate.net Future studies will likely investigate its influence on key inflammatory pathways like the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades. researchgate.netnih.govfrontiersin.org Its potential to modulate the production of pro-inflammatory cytokines and enzymes will be a central focus. nih.govresearchgate.net

Antioxidant Activity: The antioxidant properties of this compound are well-documented. nih.govnih.gov Future research will aim to pinpoint the specific mechanisms, such as its ability to scavenge free radicals, chelate metals, and influence antioxidant enzyme systems. researchgate.neteyewiki.org

Metabolic Regulation: Studies on related compounds suggest a role in lipid-lowering and improving insulin (B600854) sensitivity. nih.gov Investigating the effects of this compound on metabolic pathways, including those regulated by peroxisome proliferator-activated receptors (PPARs), could reveal new therapeutic applications for metabolic disorders. chemfaces.com

Development of Advanced In Vitro and In Vivo Research Models

To gain a more comprehensive understanding of the biological effects of this compound, the development and utilization of more sophisticated research models are crucial.

Advanced In Vitro Models: Moving beyond simple cell lines, future research will likely employ more complex in vitro systems. These may include three-dimensional (3D) cell cultures, organ-on-a-chip models, and co-culture systems that better mimic the physiological environment of human tissues. For instance, to study its neuroprotective effects, researchers might use 3D neural cultures or models that incorporate microglia and astrocytes to simulate neuroinflammation. nih.gov

Genetically Engineered In Vivo Models: The use of genetically modified animal models will be instrumental in dissecting the specific targets and pathways of this compound. For example, transgenic mouse models of Alzheimer's disease or other neurodegenerative conditions can help to validate the in vivo efficacy and elucidate the underlying mechanisms of action. Similarly, knockout models for specific receptors or enzymes can confirm their role in the compound's activity.

Integration with Systems Biology and Omics Approaches

The advent of high-throughput "omics" technologies provides an unprecedented opportunity to understand the multifaceted effects of this compound on a global scale. nih.govnih.gov

Multi-Omics Integration: By combining data from genomics, transcriptomics, proteomics, and metabolomics, researchers can construct a comprehensive picture of the cellular response to this compound. nih.govnih.govreading.ac.uk This integrated approach can help to identify novel biomarkers of response, uncover unexpected off-target effects, and reveal the interconnectedness of the biological pathways it modulates. reading.ac.uk

Computational Modeling and Network Analysis: Systems biology utilizes computational models to simulate and predict the behavior of complex biological systems. mdpi.comebi.ac.uk By integrating omics data into these models, researchers can predict the effects of this compound on cellular networks and identify key nodes that are critical for its therapeutic activity. This can guide further experimental validation and hypothesis generation. mdpi.com

Translational Research Prospects Beyond Preclinical Investigation

The ultimate goal of research into this compound is to translate preclinical findings into tangible clinical benefits. nih.govnih.gov

Pharmacokinetic and Pharmacodynamic Studies: Before moving to human trials, thorough investigation of the compound's absorption, distribution, metabolism, and excretion (ADME) properties is essential. Understanding its pharmacokinetic profile will inform dosing strategies and help to predict its efficacy and potential for drug-drug interactions.

Biomarker Discovery: The identification of reliable biomarkers is crucial for monitoring the therapeutic response to this compound in clinical trials. nih.gov Omics approaches can play a significant role in discovering biomarkers that correlate with the compound's mechanism of action and clinical outcomes.

Design of Early-Phase Clinical Trials: As preclinical evidence accumulates, the focus will shift to designing well-controlled, early-phase clinical trials to assess the safety, tolerability, and preliminary efficacy of this compound in humans. ucla.edued.gov These trials will be critical in determining its potential as a novel therapeutic agent.

Q & A

Q. What are the established methods for synthesizing 3,4-Dihydroxycinnamamide, and how is purity ensured?

- Methodological Answer : this compound is synthesized via condensation reactions involving caffeic acid derivatives and ammonia or amine precursors. Key steps include protecting phenolic hydroxyl groups to prevent undesired side reactions. Purity is validated using HPLC (≥98% purity), with melting point verification (decomposition observed at 234–237°C) . Storage at 2–30°C in powder form minimizes degradation .

| Parameter | Condition | Reference |

|---|---|---|

| Synthesis Purity | ≥98.0% (HPLC) | |

| Melting Point | 234–237°C (decomposition) | |

| Storage Temperature | 2–30°C |

Q. How is this compound characterized structurally in academic research?

- Methodological Answer : Structural characterization employs mass spectrometry (MS) and nuclear magnetic resonance (NMR). The molecular formula (C₉H₉NO₃) and IUPAC name (this compound) are confirmed via high-resolution MS and ¹H/¹³C NMR. Spectral data cross-referenced with databases like NIST ensure accuracy .

Q. What are the primary research applications of this compound in pharmacology?

- Methodological Answer : It is used as a bioactive intermediate in studying enzyme inhibition (e.g., ERK1/2 and STAT3 pathways) and metabolite interactions. For example, it serves as a precursor in synthesizing phenolic amides with antioxidant properties .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Discrepancies in bioactivity (e.g., antioxidant vs. pro-oxidant effects) arise from experimental variables like pH, solvent polarity, and cellular models. To address this:

Q. What experimental strategies mitigate degradation of this compound during cell-based assays?

- Methodological Answer : Degradation under light, heat, or oxidative stress is minimized by:

Q. How can researchers optimize the solubility of this compound for in vivo studies?